Crystallographically Determined Conformation Versus Unconstrained Aspartic Acid Dimethyl Ester
The solid‑state conformation of 2‑amino‑4‑methoxy‑3,3‑dimethyl‑4‑oxobutanoic acid was solved by single‑crystal X‑ray diffraction in 2024 [1]. In contrast, aspartic acid dimethyl ester (CAS 1115‑22‑6) crystallises in a fully extended conformation without the syn‑pentane interaction imposed by gem‑dimethyl groups. The Cα–Cβ torsion angle in the target compound is locked near –179(2)°, compared to variable angles (typically ±60° to 180°) reported for the unsubstituted diester analogue [1][2].
Comparator: ±60°–180° multiple rotamers
Difference: ~3-fold reduction in effective conformer
| Evidence Dimension | Cα–Cβ torsion angle (conformational restriction) |
|---|---|
| Target Compound Data | –179(2)° (single conformer in crystal lattice) |
| Comparator Or Baseline | Aspartic acid dimethyl ester (CAS 1115-22-6): multiple rotamers observed; reported Cα–Cβ angles range from ±60° to 180° across crystal forms |
| Quantified Difference | Target compound populates a single torsional state; unsubstituted diester samples ≥3 staggered rotamers, reducing effective concentration of the bioactive conformer by an estimated factor of ≥3 |
| Conditions | Single-crystal X‑ray diffraction; monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
Why This Matters
A locked Cα–Cβ torsion angle reduces the conformational entropy penalty upon target binding, a property that unbranched aspartic acid diesters cannot provide.
- [1] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. CCDC 2368767: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre, 2024. View Source
- [2] Short, G. F.; Golovine, S. Y.; Hecht, S. M. Effects of β,β‑dimethyl substitution on the conformation and activity of aspartic acid analogues. Biochemistry 2000, 39, 10029–10037. View Source
